molecular formula C26H33ClN2O3 B605050 A457 Antagonist CAS No. 1233923-95-9

A457 Antagonist

Cat. No. B605050
M. Wt: 457.01
InChI Key: IOXBZEKQVLIIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A457 is a prokineticin receptor antagonist.

Scientific Research Applications

Angiotensin II Receptor-Independent Properties

Research has revealed significant findings about the Angiotensin II (Ang II) type 1 receptor (AT1) antagonists, like losartan (LOS), which have antiinflammatory and antiaggregatory properties. These properties are mediated through the LOS metabolite EXP3179, which inhibits COX-2 mRNA upregulation and COX-dependent generation of certain prostaglandins, leading to reduced inflammation and platelet aggregation. This demonstrates a unique mechanism of action beyond the traditional AT1 receptor antagonism (Krämer et al., 2002).

Cysteine Residues in Receptors

Another study focused on the adenosine A(2B) receptor, particularly the role of cysteine residues in its extracellular loop. This research is critical for drug development targeting this receptor, which is implicated in various diseases. The study found that specific cysteine residues are vital for ligand binding and receptor activation, highlighting the importance of these residues in receptor function and the potential for targeted drug design (Schiedel et al., 2011).

GABAb Receptors in the Hippocampus

Research on GABAb receptors in the hippocampus identified CGP 55845A as a potent antagonist. This antagonist effectively blocked various physiological consequences of GABAb receptor activation, such as postsynaptic hyperpolarization and depression of evoked IPSPs and EPSPs. This study's insights contribute significantly to understanding GABAb receptor functions and the potential therapeutic application of their antagonists (Davies et al., 1993).

Integrin Antagonists in Platelet-mediated Clot Retraction

The effects of various integrin antagonists on clotting and platelet-mediated clot retraction were explored in another study. This research provides valuable information on the differential efficacy of GPIIb/IIIa antagonists in inhibiting platelet-mediated clot retraction. Such insights are crucial for developing more effective antithrombotic therapies (Hantgan & Mousa, 1998).

Metabolism of Adenosine A2A Receptor Antagonists

In the context of Parkinson's disease (PD), the metabolism of new adenosine A2A receptor antagonists was studied. This research is significant for PD therapy, where these antagonists represent a promising therapeutic tool. The study focused on understanding the metabolic pathways of these drug candidates, highlighting their potential as mechanism-based inhibitors of CYP450 enzymes (Marucci et al., 2008).

properties

CAS RN

1233923-95-9

Product Name

A457 Antagonist

Molecular Formula

C26H33ClN2O3

Molecular Weight

457.01

IUPAC Name

1-Benzyl-pyrrolidine-3-carboxylic acid (9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethyl)-isobutyl-amide

InChI

InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3

InChI Key

IOXBZEKQVLIIQH-UHFFFAOYSA-N

SMILES

O=C(C1CN(CC2=CC=CC=C2)CC1)N(CC3=CC(Cl)=C4OCCCOC4=C3)CC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A457;  A-457;  A 457;  A457 Antagonist; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
A457 Antagonist
Reactant of Route 2
Reactant of Route 2
A457 Antagonist
Reactant of Route 3
Reactant of Route 3
A457 Antagonist
Reactant of Route 4
A457 Antagonist
Reactant of Route 5
A457 Antagonist
Reactant of Route 6
A457 Antagonist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.